![molecular formula C15H19N3OS B6513215 1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one CAS No. 897484-22-9](/img/structure/B6513215.png)
1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one
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Overview
Description
The compound “1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one” is a structurally modified benzothiazole derivative . Benzothiazole derivatives are known for their wide range of biological activities, including anti-tubercular properties . They have been synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves various synthetic pathways. For instance, the synthesis of certain benzothiazole derivatives has been achieved through diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . In one study, the initial step involved the synthesis of (E)-5-arylidenethiazolidine-2,4-diones from the Knoevenagel condensation reaction of 1,3-thiazolidine-2,4-dione with various aromatic aldehydes in ethanol solvent in the presence of a piperidine catalyst .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole ring, which is a heterocyclic compound containing sulfur and nitrogen . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position can induce significant changes in the biological activity of the compounds .Chemical Reactions Analysis
Benzothiazole derivatives undergo various chemical reactions during their synthesis. For example, the Knoevenagel condensation reaction is used to synthesize certain benzothiazole derivatives . In another instance, diazo-coupling processes have been used to create heterocyclic azo dyes .Scientific Research Applications
Antimicrobial Activity
1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one has been investigated for its antimicrobial properties. In a study by Kamel et al., a series of 1,3,4-thiadiazole derivatives were synthesized using this compound as a starting material. These derivatives were tested against E. coli , B. mycoides , and C. albicans . Notably, four compounds exhibited superior antimicrobial activity compared to others .
Anti-Tubercular Potential
Syed et al. synthesized related imidazole-containing compounds, including 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4]thiadiazole . This compound was evaluated for anti-tubercular potential against Mycobacterium tuberculosis strains. Several derivatives showed potent anti-tubercular activity .
Medicinal Chemistry
1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one and its derivatives fall within the realm of medicinal chemistry. Researchers explore their potential as anthelmintic, antiarthropodal, and fungicidal agents. Additionally, these compounds have industrial applications .
Synthesis of Imidazoles
Imidazoles, including those containing the benzothiazole moiety, play a crucial role in functional molecules. While not directly related to the compound , understanding the synthesis of imidazoles contributes to broader research in this field .
Mechanism of Action
The mechanism of action of benzothiazole derivatives is often related to their inhibitory effects on certain biological targets. For instance, some benzothiazole derivatives have shown inhibitory effects against M. tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives .
properties
IUPAC Name |
1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-10-4-5-11(2)14-13(10)16-15(20-14)18-8-6-17(7-9-18)12(3)19/h4-5H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNSZUDMUVYADB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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